Cas no 68527-67-3 (6-Bromo-8-nitroquinoline)

6-Bromo-8-nitroquinoline is a halogenated nitroquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its bromo and nitro functional groups make it a versatile intermediate for further functionalization, enabling the construction of complex heterocyclic frameworks. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the bromo substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly valuable in medicinal chemistry for the development of quinoline-based bioactive molecules. Its high purity and well-defined structure ensure reproducibility in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
6-Bromo-8-nitroquinoline structure
6-Bromo-8-nitroquinoline structure
Product name:6-Bromo-8-nitroquinoline
CAS No:68527-67-3
MF:C9H5BrN2O2
MW:253.052201032639
MDL:MFCD09907842
CID:860362
PubChem ID:110463

6-Bromo-8-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-8-nitroquinoline
    • 6-Brom-8-nitro-chinolin
    • 6-bromo-8-nitro-quinoline
    • Quinoline,6-bromo-8-nitro
    • Quinoline, 6-bromo-8-nitro-
    • IANZBVIZZQFJPI-UHFFFAOYSA-N
    • 0584AC
    • FCH1395346
    • AX8166916
    • ST24045216
    • AMY5096
    • SCHEMBL6634465
    • DTXSID1071610
    • MFCD09907842
    • DS-16837
    • SY111865
    • 68527-67-3
    • A867027
    • s12229
    • 3-(TERT-BUTYL)-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-5-CARBOXYLICACID
    • FT-0767111
    • CS-0041422
    • AKOS016003149
    • DB-074038
    • MDL: MFCD09907842
    • Inchi: 1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
    • InChI Key: IANZBVIZZQFJPI-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C(=C2C(C([H])=C([H])C([H])=N2)=C1[H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 251.95300
  • Monoisotopic Mass: 251.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.747
  • Boiling Point: 365.8°C at 760 mmHg
  • Flash Point: 365.8°Cat760mmHg
  • Refractive Index: 1.707
  • PSA: 58.71000
  • LogP: 3.42870

6-Bromo-8-nitroquinoline Security Information

6-Bromo-8-nitroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-8-nitroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112062-1g
6-Bromo-8-nitroquinoline
68527-67-3 97%
1g
¥642.00 2024-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B65160-250mg
6-Bromo-8-nitroquinoline
68527-67-3 97%
250mg
¥828.0 2022-04-28
ChemScence
CS-0041422-10g
6-Bromo-8-nitroquinoline
68527-67-3 97.73%
10g
$945.0 2022-04-26
ChemScence
CS-0041422-250mg
6-Bromo-8-nitroquinoline
68527-67-3 97.73%
250mg
$136.0 2022-04-26
eNovation Chemicals LLC
Y1217710-1g
6-bromo-8-nitroquinoline
68527-67-3 97%
1g
$510 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112062-100mg
6-Bromo-8-nitroquinoline
68527-67-3 97%
100mg
¥261.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112062-5g
6-Bromo-8-nitroquinoline
68527-67-3 97%
5g
¥1554.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112062-10g
6-Bromo-8-nitroquinoline
68527-67-3 97%
10g
¥3108.00 2024-05-03
Chemenu
CM129392-10g
6-bromo-8-nitroquinoline
68527-67-3 97%
10g
$884 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842411-100mg
6-Bromo-8-nitroquinoline
68527-67-3 97%
100mg
875.70 2021-05-17

6-Bromo-8-nitroquinoline Related Literature

Additional information on 6-Bromo-8-nitroquinoline

Introduction to 6-Bromo-8-nitroquinoline (CAS No. 68527-67-3)

6-Bromo-8-nitroquinoline, with the Chemical Abstracts Service (CAS) number 68527-67-3, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is a member of the quinoline family, which is known for its diverse biological activities and potential applications in drug discovery and development.

The molecular structure of 6-Bromo-8-nitroquinoline consists of a quinoline ring substituted with a bromine atom at the 6-position and a nitro group at the 8-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an intriguing subject for both academic and industrial research.

In recent years, 6-Bromo-8-nitroquinoline has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits significant antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics, which are urgently needed to combat the growing threat of antibiotic resistance.

Beyond its antimicrobial properties, 6-Bromo-8-nitroquinoline has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways and the induction of oxidative stress, which ultimately leads to cell death.

The pharmacokinetic properties of 6-Bromo-8-nitroquinoline have also been explored to assess its suitability as a therapeutic agent. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development. However, further research is needed to optimize these properties and ensure the compound's safety and efficacy in clinical settings.

In addition to its therapeutic applications, 6-Bromo-8-nitroquinoline has found use in analytical chemistry as a fluorescent probe. The unique electronic structure of the molecule allows it to emit fluorescence upon excitation, making it useful for detecting specific analytes in complex matrices. This property has been leveraged in various analytical methods, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy.

The synthesis of 6-Bromo-8-nitroquinoline can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 8-nitroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS). Another approach involves the nitration of 6-bromoquinoline using nitric acid or other nitrating agents. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

The environmental impact of 6-Bromo-8-nitroquinoline is another important consideration. While the compound itself is not classified as hazardous or toxic under current regulations, its production and disposal must be managed carefully to minimize any potential environmental risks. Best practices in green chemistry should be followed to ensure sustainable synthesis and waste management processes.

In conclusion, 6-Bromo-8-nitroquinoline (CAS No. 68527-67-3) is a multifaceted compound with promising applications in various fields. Its unique chemical structure endows it with valuable biological activities and analytical properties, making it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

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